3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is an organic compound with the molecular formula C12H12N2O3. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a 1,2,4-oxadiazole ring attached to a propanoic acid moiety, with a 4-methylphenyl group as a substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzohydrazide with ethyl chloroacetate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring. The final step involves hydrolysis of the ester group to form the propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of study in drug development.
Medicine: Its potential therapeutic effects are explored in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
- 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
- 3-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Uniqueness
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the presence of the 4-methylphenyl group, which influences its chemical reactivity and biological activity. This substituent can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and targets. Additionally, the specific arrangement of atoms in the oxadiazole ring contributes to its stability and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)12-13-10(17-14-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEIJRMZDVOOAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391141 | |
Record name | 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94192-17-3 | |
Record name | 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94192-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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